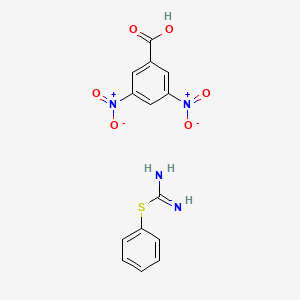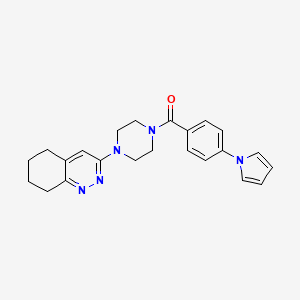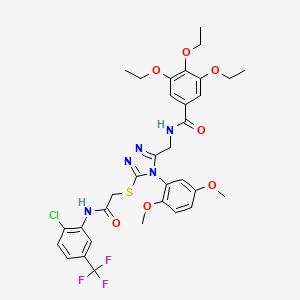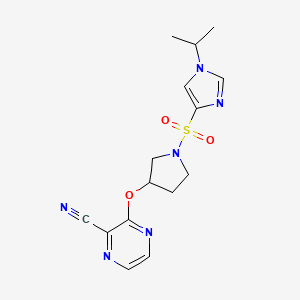
(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is a chemical compound with the CAS Number: 2350179-01-8 . It has a molecular weight of 364.34 and its IUPAC name is phenyl carbamimidothioate 3,5-dinitrobenzoate . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N4O6S. The InChI code for this compound is 1S/C7H4N2O6.C7H8N2S/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)10-6-4-2-1-3-5-6/h1-3H,(H,10,11);1-5H,(H3,8,9) .Aplicaciones Científicas De Investigación
Potential as a Biological Probe or Therapeutic Agent
Compounds with similar structural features, such as 3,5-dinitrobenzylsulfanyl derivatives, have shown significant antitubercular activity against both replicating and nonreplicating strains of Mycobacterium tuberculosis. This suggests that (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate might have potential as a biological probe or therapeutic agent, particularly in the context of infectious diseases like tuberculosis (Karabanovich et al., 2016).
Applications in Material Science
The presence of 3,5-dinitrobenzoate groups in a compound suggests potential applications in material science, especially in the development of polymers or coordination polymers with specific thermal, structural, or fluorescence properties. For instance, cobalt complexes of 3,5-dinitrobenzoic acid with 4,4'-bipyridine demonstrate solvent-dependent assembly into coordination polymers, which could imply applications in designing materials with tailored properties (Pedireddi & Varughese, 2004).
Enantiomeric Separation and Analysis
The structural complexity of this compound suggests potential utility in the field of chiral analysis and separation. Compounds incorporating dinitrobenzoate moieties have been used to study the effects of esterification and solvent on enantioselective separation, indicating that this compound might be useful in the development of chiral stationary phases or in the study of enantiomeric excess in synthetic chemistry (Kwang-Pil Lee et al., 1999).
Chemical Synthesis and Catalysis
The (Phenylsulfanyl)methanimidamide component of the compound suggests potential reactivity and utility in organic synthesis, particularly in catalysis or as a building block for the synthesis of more complex molecules. Research on similar sulfanyl and dinitrobenzoate compounds highlights their reactivity and potential applications in synthesizing high-energy materials or in catalytic transformations (Haiges & Christe, 2015).
Safety and Hazards
The safety information for (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate indicates that it has the following hazard statements: H302, H312, H315, H319, H332, H335 . This means it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 , which provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
3,5-dinitrobenzoic acid;phenyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6.C7H8N2S/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)10-6-4-2-1-3-5-6/h1-3H,(H,10,11);1-5H,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGDRJVJCSESDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B2704838.png)


![1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2704845.png)


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2704851.png)



![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)
![N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2704859.png)
![2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2704860.png)
